![molecular formula C14H12O2 B6326566 2-Formyl-4-(2-methylphenyl)phenol, 95% CAS No. 628305-98-6](/img/structure/B6326566.png)
2-Formyl-4-(2-methylphenyl)phenol, 95%
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Overview
Description
2-Formyl-4-(2-methylphenyl)phenol, 95% (2F4MPP) is an organic compound with a molecular formula of C10H10O2. It is a colorless solid with a melting point of 86-88°C and a boiling point of 248-250°C. 2F4MPP is an aromatic compound, containing a benzene ring and a phenol group. It is a derivative of phenol and is used in many applications as an intermediate in organic synthesis.
Mechanism of Action
2-Formyl-4-(2-methylphenyl)phenol, 95% is an aromatic compound, containing a benzene ring and a phenol group. The phenol group is capable of forming hydrogen bonds with other molecules, which makes it a useful intermediate in organic synthesis. Furthermore, the benzene ring is capable of forming resonance structures, which can stabilize the molecules and increase their reactivity.
Biochemical and Physiological Effects
2-Formyl-4-(2-methylphenyl)phenol, 95% has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 2-Formyl-4-(2-methylphenyl)phenol, 95% has been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-Formyl-4-(2-methylphenyl)phenol, 95% is a useful intermediate in organic synthesis, as it is capable of forming hydrogen bonds and resonance structures. This makes it a useful tool for the synthesis of various organic compounds. However, it is important to note that 2-Formyl-4-(2-methylphenyl)phenol, 95% is a volatile compound and must be handled with caution in the laboratory.
Future Directions
In the future, 2-Formyl-4-(2-methylphenyl)phenol, 95% could be further studied for its biochemical and physiological effects. Additionally, it could be used as a starting material for the synthesis of other organic compounds. Furthermore, it could be used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Synthesis Methods
2-Formyl-4-(2-methylphenyl)phenol, 95% can be synthesized by two different methods. The first method involves the reaction of 2-chloro-4-methylphenol with formaldehyde in the presence of a base such as potassium carbonate. The second method involves the reaction of 2-chloro-4-methylphenol with formic acid in the presence of a base such as sodium hydroxide. The reaction yields 2-Formyl-4-(2-methylphenyl)phenol, 95% as the main product.
Scientific Research Applications
2-Formyl-4-(2-methylphenyl)phenol, 95% is used in scientific research as an intermediate in organic synthesis. It is used in the synthesis of various organic compounds such as 2-methyl-4-phenyl-1-pentanol, 2-methyl-2-phenyl-1-pentanol, and 4-methyl-2-phenyl-1-pentanol. It is also used in the synthesis of pharmaceuticals, such as the antifungal agent terbinafine.
properties
IUPAC Name |
2-hydroxy-5-(2-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDKBRMRLPODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602433 |
Source
|
Record name | 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
628305-98-6 |
Source
|
Record name | 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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